N-(piperidin-4-yl)morpholine-4-carboxamide dihydrochloride
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Overview
Description
“N-(piperidin-4-yl)morpholine-4-carboxamide dihydrochloride” is a chemical compound with the molecular formula C10H21Cl2N3O2 and a molecular weight of 286.20 . It is used for research purposes .
Synthesis Analysis
The synthesis of piperidine derivatives, including “this compound”, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . For instance, 4-Morpholinopiperidine may be used to synthesize 2-(4-morpholinopiperidin-1-yl)-5-nitrobenzonitrile .Molecular Structure Analysis
The molecular structure of “this compound” includes a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI code for this compound is provided in the source.Chemical Reactions Analysis
Piperidine derivatives, including “this compound”, are involved in various chemical reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination .Scientific Research Applications
Molecular Interaction Studies
One area of application involves the study of molecular interactions, particularly with cannabinoid receptors. For instance, research on a structurally related compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), demonstrated its potent and selective antagonist properties for the CB1 cannabinoid receptor. Through AM1 molecular orbital method and conformational analysis, distinct conformations and their energetic stability were identified, contributing to the development of unified pharmacophore models for CB1 receptor ligands (Shim et al., 2002).
Corrosion Inhibition
Another application is in the field of corrosion inhibition. Morpholine and piperazine-based carboxamide derivatives, including N-(2-chloroethyl)morpholine-4-carboxamide, have been studied as corrosion inhibitors for mild steel in HCl medium. These compounds were shown to effectively inhibit mild steel corrosion, with inhibition efficiencies increasing with concentration (Nnaji et al., 2017).
Radioligand Binding Analyses
The compound also has applications in radioligand binding analyses. For example, research involving 123I-labeled N-(piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (AM251), an analog of the cannabinoid receptor antagonist SR141716A, explored its binding in vivo to mouse brain cannabinoid CB1 receptors. This study provided insights into the distribution and potential therapeutic implications of cannabinoid receptor antagonists (Gatley et al., 1996).
Antipsychotic Agent Evaluation
Moreover, heterocyclic analogues of 1192U90, including those incorporating morpholine and piperidine moieties, were prepared and evaluated as potential antipsychotic agents. These studies involved in vitro binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, as well as in vivo assessments for their ability to antagonize the apomorphine-induced climbing response in mice, highlighting their potential in psychiatric disorder treatment (Norman et al., 1996).
Synthesis and Application in Organic Chemistry
Lastly, the compound's relevance extends to organic chemistry, where derivatives have been synthesized and evaluated for various applications, including as advanced building blocks for drug discovery and material science. For instance, the synthesis of julolidine-9-carboxamide derivatives and their conversion to chalcogenoxanthones demonstrated the compound's utility in facilitating novel synthetic pathways (Holt et al., 2007).
Mechanism of Action
While the specific mechanism of action for “N-(piperidin-4-yl)morpholine-4-carboxamide dihydrochloride” is not mentioned in the sources, piperidine derivatives have been found to exhibit a wide range of biological activities . For instance, some N-(piperidine-4-yl) benzamide compounds have shown significant inhibitory bioactivity in HepG2 cells .
Future Directions
Piperidine derivatives, including “N-(piperidin-4-yl)morpholine-4-carboxamide dihydrochloride”, play a significant role in the pharmaceutical industry . Future research may focus on the development of fast and cost-effective methods for the synthesis of substituted piperidines . Additionally, the discovery and biological evaluation of potential drugs containing the piperidine moiety will continue to be an important area of study .
Properties
IUPAC Name |
N-piperidin-4-ylmorpholine-4-carboxamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O2.2ClH/c14-10(13-5-7-15-8-6-13)12-9-1-3-11-4-2-9;;/h9,11H,1-8H2,(H,12,14);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPLEIAFYZXUCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)N2CCOCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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